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Compound of Interest

Compound Name: Furano-DT cep

Cat. No.: B1516740

Get Quote

Executive Summary
In the landscape of therapeutic oligonucleotides and diagnostic probe development, steric

blocking via hybridization is often insufficient. Furano-DT CEP (5-(Fur-2-yl)-2'-deoxyuridine

phosphoramidite) represents a paradigm shift from transient hybridization to covalent trapping.

This modified nucleoside integrates a furan moiety at the C5 position of thymidine. Upon

specific oxidative triggering, this moiety converts into a reactive enal species, capable of

forming a stable inter-strand cross-link (ICL) with complementary Adenine or Cytosine bases.

This guide details the chemical handling, synthesis parameters, and cross-linking protocols

required to deploy Furano-DT in high-fidelity drug discovery and structural biology applications.

Chemical Architecture & Mechanistic Foundation
The Molecule
Furano-DT is not merely a passive spacer; it is a "prodrug-like" reactive center embedded

within the DNA backbone.

Base: 2'-Deoxythymidine modified at C5.
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Modifier: Furan ring (electron-rich diene).

Reactive Group: 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CEP) for standard

solid-phase synthesis.

Protecting Group: 5'-Dimethoxytrityl (DMT).

The Cross-Linking Mechanism (The "Madder" Cascade)
The utility of Furano-DT relies on oxidative activation. The furan ring is chemically masked until

triggered.

Hybridization: The modified strand anneals to the target.

Activation: Singlet oxygen (

) or chemical oxidants (e.g., NBS) oxidize the furan.

Ring Opening: The furan converts into a reactive 4-oxo-enal (an

-unsaturated aldehyde).

Nucleophilic Attack: The exocyclic amine of the opposing base (Target

or

) attacks the enal, forming a stable adduct.

Mechanistic Pathway Visualization
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Figure 1: The oxidative activation pathway of Furano-DT converting the latent furan ring into a

cross-linking agent.

Protocol: Solid-Phase Oligonucleotide Synthesis
The incorporation of Furano-DT CEP requires deviation from standard DNA synthesis

protocols to ensure high coupling efficiency and prevent premature ring degradation.

Reagent Preparation
Component Specification Rationale

Diluent Anhydrous Acetonitrile (ACN)

Water content < 30 ppm is

critical to prevent

phosphoramidite hydrolysis.

Concentration 0.1 M

Slightly higher concentration

than standard (0.05 M) drives

kinetics for the modified base.

Activator 5-Ethylthio-1H-tetrazole (ETT)

ETT is more acidic than

Tetrazole, enhancing activation

of the bulky phosphoramidite.
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Synthesis Cycle Parameters
Coupling Time: Increase to 6 minutes (Standard: 2 min). The steric bulk of the C5-furan

modification slows the diffusion and reaction rate at the solid support surface.

Capping: Standard Acetic Anhydride/N-Methylimidazole.

Oxidation: Standard Iodine (

in THF/Pyridine/H2O). Note: The furan ring is generally stable to standard iodine oxidation
times during synthesis, but extended exposure should be avoided.

Deprotection & Cleavage (Critical Step)
Warning: Furan rings are acid-sensitive. While standard DMT removal uses acid, the cleavage

from the support must avoid harsh conditions that might alter the furan.

Recommended Method: UltraMild Deprotection.

Reagent: 0.05 M Potassium Carbonate (

) in Methanol.

Condition: 4 hours at Room Temperature.

Alternative: Ammonium Hydroxide (30%) for 16 hours at Room Temperature (Avoid 55°C

heating).

Purification: RP-HPLC is preferred. Use neutral pH buffers (TEAA) to prevent acid-catalyzed

degradation during purification.

Protocol: Chemical Cross-Linking Assay
This protocol validates the ability of the synthesized Furano-DT oligonucleotide to covalently

bind its complement using N-Bromosuccinimide (NBS) as the oxidant.

Materials
Strand A (Probe): Furano-DT modified oligonucleotide (
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).

Strand B (Target): Complementary DNA/RNA (

).

Buffer: 100 mM NaCl, 10 mM Phosphate Buffer (pH 7.0).

Oxidant: NBS (Freshly prepared 1 eq. solution in water).

Step-by-Step Methodology
Annealing: Mix Strand A and Strand B (1:1 ratio) in the buffer. Heat to 90°C for 2 minutes and

cool slowly to Room Temperature over 1 hour to ensure perfect duplex formation.

Activation: Add 1 equivalent of NBS to the duplex solution.

Note: Using exactly 1 equivalent per furan moiety minimizes non-specific oxidative

damage to other bases (like Guanine).

Incubation: Incubate at 4°C for 30 minutes.

Why 4°C? Lower temperature stabilizes the duplex during the reaction, ensuring the

cross-link happens in the hybridized state.

Quenching: Add excess Methionine or N-acetylcysteine to quench unreacted NBS.

Analysis: Analyze via Denaturing PAGE (Polyacrylamide Gel Electrophoresis).

Data Interpretation (PAGE Analysis)
Band Position Interpretation Result Status

Fast Migrating Single Strands (Unreacted) Negative (No Cross-link)

Slow Migrating
Dimer (Double Molecular

Weight)
Positive (Covalent Cross-link)

Smearing
Degradation / Non-specific

binding
Protocol Error (Excess NBS)
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Experimental Workflow & Quality Control
To ensure reproducibility in drug development contexts, follow this logic flow.
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Figure 2: End-to-end workflow from synthesis to cross-linking validation.

Applications in Drug Development
SNP Detection (Single Nucleotide Polymorphism)
Furano-DT cross-linking is highly specific to geometry. If there is a mismatch at the target site

(e.g., a SNP), the distance between the activated enal and the target amine increases or the
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angle distorts.

Result: Cross-linking yield drops significantly (from >90% to <10%).

Utility: High-fidelity discrimination of mutant vs. wild-type alleles in diagnostic assays.

Antigene & Antisense Therapeutics
Standard antisense oligonucleotides rely on

equilibrium. Furano-DT introduces "infinite affinity" via covalent bonding.

Mechanism: Once cross-linked, the antisense strand cannot be displaced by cellular

helicases or competing strands.

Outcome: Permanent steric blocking of mRNA translation or transcription factor binding.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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